2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
The compound “2,4-dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs, indicating potential biological activity . The molecule also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. These types of compounds are often used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups would likely be the key functional groups in the molecule, responsible for its chemical reactivity and potential biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups could potentially undergo a variety of chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzamide group and the 1,2,4-oxadiazole ring . These groups could potentially influence the compound’s solubility, stability, and reactivity.Scientific Research Applications
Polymeric Material Synthesis
- Aromatic Polyamides with Pendent Acetoxybenzamide Groups : New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability, solubility in certain solvents, and the ability to form thin flexible films. These polymers are noted for their strength and flexibility, with potential applications in various industrial and scientific fields (Sava et al., 2003).
Anticancer Research
- Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides, including compounds with 1,3,4-oxadiazole rings, have been designed and synthesized. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antioxidant and Antibacterial Studies
- Synthesis and Evaluation of Antioxidant Properties : Novel benzamide compounds with variations in methoxy groups have been synthesized and evaluated for their antioxidant activities. Some of these compounds have exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, suggesting their potential in medicinal and pharmaceutical applications (Yakan et al., 2020).
Synthesis and Characterization of Related Compounds
- Synthesis of Related Benzamides : Research on the synthesis of various benzamide derivatives, including those with oxadiazole groups, has been conducted. These studies focus on the chemical properties and potential applications of these compounds in various scientific and industrial contexts (Chau et al., 1982).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)10-5-4-9(18-2)6-11(10)19-3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNXUJKZWXSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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